4-Phenoxy-2-phenylbutanoic acid

CAS No.: 854624-09-2

Cat. No.: VC3864020

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854624-09-2 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | 4-phenoxy-2-phenylbutanoic acid |

| Standard InChI | InChI=1S/C16H16O3/c17-16(18)15(13-7-3-1-4-8-13)11-12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) |

| Standard InChI Key | FYVMNLAPQHTGCG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Analysis

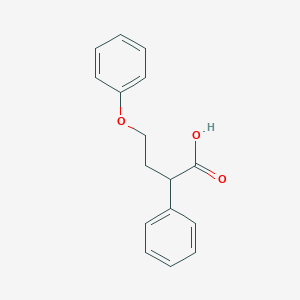

4-Phenoxy-2-phenylbutanoic acid features a four-carbon chain (butanoic acid) with a phenyl group at the second carbon and a phenoxy group at the fourth carbon. The InChI key (PPKAIMDMNWBOKN-UHFFFAOYSA-N) confirms its stereochemical configuration, highlighting the spatial arrangement critical for its interactions in biological systems . The carboxylic acid moiety at the terminal position enables hydrogen bonding, while the aromatic rings contribute to hydrophobic interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 256.3 g/mol | |

| CAS Number | 854624-09-2 | |

| Purity (Commercial) | ≥95% | |

| Predicted LogP | ~3.5 (High lipophilicity) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-phenoxy-2-phenylbutanoic acid typically involves nucleophilic substitution or coupling reactions. A method analogous to the synthesis of 4-phenoxybenzoic acid (CAS 2215-77-2) provides insights into its production . For example:

-

Phenoxide Formation: Phenol reacts with sodium hydroxide to form sodium phenoxide .

-

Nucleophilic Attack: The phenoxide ion displaces a leaving group (e.g., chloride) from a suitably substituted butanoic acid derivative, such as 2-phenyl-4-chlorobutanoic acid, in a polar aprotic solvent like tetralin .

-

Acidification: The intermediate is protonated with hydrochloric acid to yield the final product .

Table 2: Representative Synthesis Conditions

| Step | Conditions | Yield |

|---|---|---|

| Phenoxide preparation | 60°C, 2 hours, aqueous NaOH | >90% |

| Coupling reaction | 150°C, 10 hours, tetralin | 89% |

| Purification | Ethanol recrystallization | 99.5% |

Physicochemical Properties

Solubility and Reactivity

The compound is sparingly soluble in water (estimated <1 g/L at 25°C) but dissolves readily in ethanol, chloroform, and dimethyl sulfoxide . The carboxylic acid group confers acidity (), enabling salt formation with bases .

Future Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

-

Synthetic Optimization: Develop greener catalysts to improve yield.

-

Therapeutic Screening: Test efficacy in protein-misfolding disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume